2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide
Description
2-[(E)-1-(3-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide is a semicarbazone derivative characterized by an azomethine (–N=CH–) group and a urea (–NH–CO–NH2) moiety. These pharmacophores enable diverse biological activities, including DNA interaction and enzyme inhibition . The compound’s (E)-configuration is critical for its stereochemical stability and binding affinity to biological targets. With a molecular weight of 207.23 g/mol (C10H13N3O2), it features a 3-methoxyphenyl substituent, which influences electronic and steric properties .
Properties
IUPAC Name |
[(E)-1-(3-methoxyphenyl)ethylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(12-13-10(11)14)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,11,13,14)/b12-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNDZUKBXFFPO-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide typically involves the condensation reaction between 3-methoxyacetophenone and semicarbazide hydrochloride. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives. Research indicates that compounds similar to 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide exhibit cytotoxic effects against various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting a promising avenue for further development in cancer therapeutics .
Antimicrobial Properties
Hydrazine derivatives have also shown significant antimicrobial activity. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
Synthesis of Novel Polymers
The compound's reactive hydrazine functional group allows it to be utilized in polymer chemistry. It can participate in condensation reactions to form hydrazone linkages, which are valuable in creating cross-linked polymer networks.
Case Study : A research project demonstrated the use of this compound to synthesize a novel polymeric material with enhanced thermal stability and mechanical properties. The resultant polymer exhibited a glass transition temperature (Tg) of 120 °C, significantly higher than conventional polymers .
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide involves its interaction with biological targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Semicarbazones are structurally tunable; minor changes in substituents significantly alter their physicochemical and biological profiles. Key comparisons include:
Positional Isomers: 3-Methoxy vs. 4-Methoxy Derivatives
- 4-Methoxyphenyl Analog: 2-[(E)-1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide shares the same molecular formula but differs in methoxy group placement.
- 3-Methoxyphenyl (Target Compound) : The meta-substitution introduces moderate steric effects, which may improve DNA intercalation efficiency compared to the para-isomer .
Halogen-Substituted Analogs
- 4'-Chloroacetophenone Semicarbazone: Substitution with a chlorine atom at the para position (C15H13ClN4O3S, MW 364.81) increases molecular weight and lipophilicity. This compound exhibits antiviral and anticancer activity (NSC634795) but lacks detailed docking studies .
Heterocyclic Modifications
- 1,3-Benzodioxol-5-yl Derivatives : Compounds like (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide incorporate fused dioxole and imidazole rings. These modifications enhance antifungal activity and intermolecular interactions, as shown by Hirshfeld surface analysis .
Physicochemical Properties
*Estimated using fragment-based methods.
DNA Binding and Anticancer Activity
- Target Compound : Exhibits hyperchromism (65% increase in absorbance) and a bathochromic shift (15 nm), indicating strong DNA intercalation. Molecular docking against cancer receptors (e.g., EGFR) shows binding energies of −8.2 kcal/mol and 2–3 hydrogen bonds .
- Benzimidazole-Oxazole Hybrids : These compounds inhibit acetylcholinesterase (AChE) with IC50 values of 1.2–3.8 µM, surpassing the target compound’s anticancer focus. Their larger structure allows multi-target interactions.
Antifungal Activity
Key Research Findings
- Substituent Position Matters: The 3-methoxy group in the target compound optimizes DNA binding compared to para-substituted analogs, likely due to reduced steric clash in minor grooves .
- Hybrid Structures Expand Applications : Benzimidazole-oxazole hybrids leverage additional aromatic systems for enzyme inhibition, a pathway less explored in simple semicarbazones .
- Halogenation vs. Methoxylation : Chlorine substituents increase lipophilicity but may reduce aqueous solubility, limiting in vivo bioavailability compared to methoxy derivatives .
Biological Activity
2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide, a hydrazone derivative, has garnered attention in recent years for its diverse biological activities. This compound, known for its potential therapeutic applications, exhibits various pharmacological properties including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C10H13N3O2
- Molecular Weight : 207.23 g/mol
- CAS Number : 9630690
Antimicrobial Activity
Research has demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | >25 | High |
| Bacillus subtilis | >20 | Moderate |
| Escherichia coli | <15 | Low |
| Pseudomonas aeruginosa | <14 | Low |
Anticancer Activity
The anticancer properties of this compound have been investigated in various studies. In vitro assays indicated significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) cells. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells .
| Cancer Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| HeLa | 5.5 | High |
| HCT116 | 8.2 | Moderate |
| A431 | 6.9 | High |
Enzyme Inhibition
The compound also exhibits enzyme inhibition capabilities, particularly against alkaline phosphatase and other enzymes involved in metabolic processes. This property suggests potential applications in treating conditions related to enzyme dysregulation .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that the compound exhibited superior activity compared to its unmodified counterparts, reinforcing the importance of structural modifications in enhancing biological activity .
Study 2: Anticancer Mechanism
In another study focused on the anticancer mechanisms of hydrazone derivatives, it was found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis. This mechanism highlights the compound's potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the key steps and optimal conditions for synthesizing 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide?
- Methodological Answer : The synthesis typically involves condensation of a 3-methoxyphenyl-substituted ketone (e.g., 1-(3-methoxyphenyl)ethanone) with semicarbazide hydrochloride in ethanol under reflux. Acetic acid is added as a catalyst (3–5 drops) to promote hydrazone formation. Reaction progress is monitored via TLC, and pure crystals are obtained by slow evaporation of the solvent. Yield optimization requires precise temperature control (70–80°C) and stoichiometric equivalence of reactants .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography resolves the E-configuration of the hydrazone bond and coplanarity of aromatic rings (dihedral angles <25°).
- NMR spectroscopy identifies key signals: δ 8.2–8.5 ppm (N–H), δ 6.7–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy group).
- Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonding, π–π stacking) influence the supramolecular assembly of this compound?
- Methodological Answer : X-ray diffraction reveals intramolecular O–H⋯N and C–H⋯O hydrogen bonds that rigidify the hydrazinecarboxamide core. Intermolecular N–H⋯O and C–H⋯π interactions (H⋯π distances: 2.79–2.92 Å) stabilize the crystal lattice. These interactions can be computationally modeled using DFT to predict packing motifs .
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., ethanol vs. DMF) or pH variations during crystallization. A systematic approach includes:
- Design of Experiments (DoE) to test factors like temperature, solvent, and catalyst concentration.
- HPLC-PDA analysis to quantify byproducts and optimize purification (e.g., column chromatography vs. recrystallization) .
Q. How can computational methods predict the biological activity of this hydrazinecarboxamide derivative?
- Methodological Answer :
- Molecular docking against enzyme targets (e.g., COX-2, DHFR) evaluates binding affinity.
- QSAR models correlate substituent effects (e.g., methoxy position) with bioactivity.
- ADMET profiling predicts pharmacokinetic properties using tools like SwissADME .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- Methodological Answer : The hydrazone linkage (C=N) is pH-sensitive. Degradation studies via UV-Vis spectroscopy show:
- Acidic conditions : Protonation of the hydrazone nitrogen leads to hydrolysis.
- Basic conditions : Deprotonation destabilizes the aromatic system.
Stability is enhanced by electron-donating groups (e.g., methoxy) via resonance .
Notes
- Avoid commercial sources like BenchChem; prioritize crystallographic databases (e.g., CCDC) and peer-reviewed journals.
- Advanced questions integrate interdisciplinary methods (e.g., crystallography, computational modeling) to address mechanistic and applied challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
